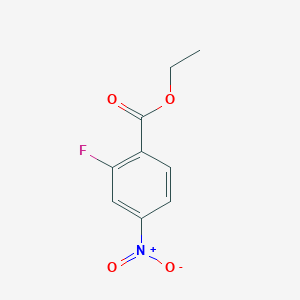

Ethyl 2-fluoro-4-nitrobenzoate

Descripción

Significance of Aryl Fluorides in Organic Synthesis and Medicinal Chemistry Research

The introduction of fluorine into organic molecules, particularly aromatic systems, is a widely used strategy in medicinal chemistry and materials science. jst.go.jp Aryl fluorides are of considerable interest due to the unique properties conferred by the fluorine atom, including its high electronegativity and relatively small size. jst.go.jp In drug discovery, the replacement of a hydrogen atom with fluorine can significantly enhance a molecule's metabolic stability by blocking sites prone to oxidative metabolism. researchgate.netbohrium.com This is because the carbon-fluorine bond is exceptionally strong and not easily cleaved by metabolic enzymes. acs.org

Furthermore, fluorine can modulate a molecule's physicochemical properties, such as its acidity (pKa) and lipophilicity, which in turn affects its absorption, distribution, and binding affinity to biological targets. bohrium.com While often increasing lipophilicity, this effect can vary. bohrium.com The strategic placement of fluorine can also influence molecular conformation, which is critical for optimizing interactions between a ligand and its protein target. bohrium.com The growing importance of organofluorine compounds has spurred the development of novel fluorination methods to incorporate this element into complex molecules efficiently. jst.go.jpnih.gov

Role of Nitroaromatic Compounds in Advanced Chemical Transformations

Nitroaromatic compounds are a pivotal class of chemicals used extensively as intermediates in the synthesis of a vast array of products, including dyes, polymers, pesticides, and pharmaceuticals. researchgate.netnumberanalytics.comnih.gov The nitro group (–NO₂) is a strong electron-withdrawing group, a characteristic that profoundly influences the reactivity of the aromatic ring. mdpi.com This electron-withdrawing nature deactivates the ring towards electrophilic aromatic substitution but, crucially, activates it for nucleophilic aromatic substitution (SNAᵣ), especially when the nitro group is positioned ortho or para to a leaving group. numberanalytics.com This reactivity is a cornerstone of synthetic chemistry, allowing for the introduction of various nucleophiles.

Moreover, the nitro group itself is a versatile functional handle that can undergo a variety of chemical transformations. mdpi.com Its most fundamental reaction is reduction, which can be controlled to yield different products such as nitroso compounds, hydroxylamines, or, most commonly, anilines. numberanalytics.commdpi.com The resulting aromatic amines are invaluable precursors for a multitude of more complex molecules. numberanalytics.com The unique reactivity imparted by the nitro group makes nitroaromatics essential building blocks in constructing complex, polyfunctionalized molecules. mdpi.com

Contextualization of Ethyl 2-fluoro-4-nitrobenzoate within Substituted Benzoate (B1203000) Research

The compound's structure, featuring an ortho-fluoro and a para-nitro group relative to the ethyl ester, creates a specific electronic and steric environment. The electron-withdrawing properties of both the fluorine and nitro groups decrease the electron density of the aromatic ring and influence the reactivity of the ester group. This substitution pattern makes the fluorine atom susceptible to nucleophilic aromatic substitution. The nitro group can be reduced to an amine, and the ester can be hydrolyzed to the corresponding carboxylic acid, providing three distinct points for further chemical modification. This trifunctionality makes it a useful intermediate for synthesizing more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 363-32-6 | chemsrc.comnih.govchembk.com |

| Molecular Formula | C₉H₈FNO₄ | chemsrc.comnih.govchembk.com |

| Molecular Weight | 213.16 g/mol | chemsrc.comnih.gov |

| Boiling Point | 326.2 ± 32.0 °C at 760 mmHg | chemsrc.com |

| Density | 1.3 ± 0.1 g/cm³ | chemsrc.com |

| Flash Point | 151.1 ± 25.1 °C | chemsrc.com |

| LogP | 1.98 | chemsrc.com |

This interactive table provides key physicochemical data for this compound. Click on the headers to sort the information.

Overview of Research Trajectories for Multifunctional Aromatic Compounds

Research into multifunctional aromatic compounds is a dynamic and expanding field, driven by the demand for novel materials and complex molecules in areas like medicine, electronics, and materials science. mdpi.comijrar.org These compounds serve as versatile building blocks, where the interplay between different functional groups allows for the construction of sophisticated architectures such as metal-organic frameworks (MOFs) and coordination polymers. mdpi.com The ability to pre-program a molecule with specific reactive sites enables chemists to design synthetic pathways with high levels of control and efficiency.

Current research trajectories focus on developing new synthetic methodologies to access these building blocks and exploring their applications. dtic.milrsc.org For example, the strategic functionalization of aromatic cores is central to creating materials with tailored electronic, optical, or porous properties. mdpi.comacs.org In medicinal chemistry, multifunctional aromatics are used to synthesize compound libraries for screening against biological targets, where each functional group can be systematically varied to probe structure-activity relationships. The development of molecules like this compound, which contain an array of useful functional groups, is integral to advancing these research frontiers.

Compound Index

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name |

|---|

| 2-Fluoro-4-nitrobenzoic acid |

| 4-Bromo-2-fluorobenzoic acid |

| 4-Nitrobenzoic acid |

| 4-nitrophenylboronic acid |

| Aniline |

| Anisole |

| Benzene (B151609) |

| Ethanol (B145695) |

| This compound |

| Ethyl 4-(dimethylamino)benzoate |

| Ethyl 4-fluoro-3-nitrobenzoate |

| Ethyl 4-nitrobenzoate (B1230335) |

| Ethyl iodide |

| Methanol (B129727) |

| Methyl 2-fluoro-4-aminobenzoate |

| Mthis compound |

| Methyl 3-fluoro-2-nitrobenzoate |

| Methyl 4-bromo-3-formamidobenzoate |

| Nitrobenzene (B124822) |

| Phenol |

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-fluoro-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO4/c1-2-15-9(12)7-4-3-6(11(13)14)5-8(7)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGLJHQMYPYCYCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444025 | |

| Record name | ETHYL 2-FLUORO-4-NITROBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

363-32-6 | |

| Record name | ETHYL 2-FLUORO-4-NITROBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of Ethyl 2 Fluoro 4 Nitrobenzoate

Reactivity Profiles of the Nitro Group

The nitro group (-NO₂) profoundly influences the chemical behavior of the aromatic ring through its strong electron-withdrawing nature. This characteristic is a consequence of both inductive and resonance effects, which decrease the electron density of the benzene (B151609) ring, thereby affecting its reactivity. libretexts.orgquora.comresearchgate.net

Reductive Transformations of the Nitro Moiety to Amino Functionality

The conversion of the nitro group to an amino group (-NH₂) is a pivotal transformation in synthetic organic chemistry, providing a gateway to a wide array of functionalities. This reduction can be accomplished through various methods, including catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitro groups. commonorganicchemistry.com While specific studies on Ethyl 2-fluoro-4-nitrobenzoate are not extensively documented, the hydrogenation of structurally similar compounds, such as ethyl 4-nitrobenzoate (B1230335), provides valuable insights into the expected reactivity. Palladium on carbon (Pd/C) is a commonly used catalyst for such transformations, typically utilizing hydrogen gas as the reductant. commonorganicchemistry.commdpi.com The reaction conditions are generally mild and often result in high yields of the corresponding aniline. nih.gov For instance, the hydrogenation of various nitroarenes using a carbon black supported NiFe hydrogenase has demonstrated high yields (78% to 96%) under mild, aqueous conditions. nih.gov

Table 1: Representative Conditions for Catalytic Hydrogenation of Nitroarenes

| Substrate | Catalyst | Reductant/Solvent | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| Nitrobenzene (B124822) Derivatives | Hyd-1/C (NiFe hydrogenase) | H₂ (1 bar) / 50 mM PB (pH 6.0) | Room Temperature | Corresponding Anilines | 78-96 nih.gov |

| Ethyl 4-nitrobenzoate | Pd/Sibunit | H₂ / Ethanol (B145695) | 30°C | Ethyl 4-aminobenzoate | Not specified researchgate.net |

| Various Nitro Compounds | Pd/C | H₂ / Methanol (B129727) | Not specified | Corresponding Amines | >90 researchgate.net |

This table presents data from studies on analogous compounds to illustrate typical conditions and outcomes for the catalytic hydrogenation of nitroarenes.

A variety of chemical reagents can effectively reduce the nitro group to an amine. These methods offer alternatives to catalytic hydrogenation, particularly when other functional groups sensitive to hydrogenation are present. Commonly used chemical reductants include metals in acidic media (e.g., tin, iron, or zinc with hydrochloric acid) and metal salts like tin(II) chloride. commonorganicchemistry.comwikipedia.org

Tin(II) chloride (SnCl₂) is a mild and selective reducing agent for aromatic nitro compounds, capable of achieving the transformation while leaving other reducible groups, such as esters, intact. researchgate.netwikipedia.org The reaction is typically carried out in a solvent like ethanol or ethyl acetate. Another effective method involves the use of indium metal in the presence of ammonium (B1175870) chloride in aqueous ethanol, which has been shown to selectively reduce the nitro group in ethyl 4-nitrobenzoate to an amine in high yield without affecting the ester group. orgsyn.org

Table 2: Chemical Reduction Methods for Aromatic Nitro Compounds

| Substrate | Reagent | Solvent | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| Ethyl 4-nitrobenzoate | Indium, NH₄Cl | Ethanol/Water | Reflux, 2.5 h | Ethyl 4-aminobenzoate | 90 orgsyn.org |

| Aromatic Nitro Compounds | SnCl₂ | Not specified | Not specified | Corresponding Anilines | Not specified wikipedia.org |

| Nitrobenzene | Fe, HCl | Not specified | Not specified | Aniline | Not specified reddit.com |

This table summarizes various chemical reduction methods and their outcomes for nitroaromatic compounds, providing a basis for the expected reactivity of this compound.

Role of the Nitro Group in Electron-Withdrawing Effects

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. researchgate.net Its strong inductive effect arises from the high electronegativity of the nitrogen and oxygen atoms, which pulls electron density away from the aromatic ring through the sigma bond framework. libretexts.org Furthermore, the nitro group exerts a potent electron-withdrawing resonance effect (a -M effect) by delocalizing the pi-electrons of the benzene ring onto the oxygen atoms of the nitro group. quora.com This dual-mode of electron withdrawal significantly deactivates the aromatic ring towards electrophilic aromatic substitution but, crucially, activates it towards nucleophilic aromatic substitution. quora.com

Reactivity of the Fluoro Substituent

The fluorine atom at the C-2 position of this compound is also a key player in the molecule's reactivity, primarily through its involvement in nucleophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution of Fluorine

The benzene ring of this compound is rendered electron-deficient by the potent electron-withdrawing nitro group, particularly at the positions ortho and para to it. This electronic environment makes the ring susceptible to attack by nucleophiles. The fluorine atom, being a good leaving group in nucleophilic aromatic substitution (SNAᵣ) reactions, can be readily displaced by a variety of nucleophiles. iaea.org

The presence of the nitro group para to the fluorine atom is critical for this reactivity. The nitro group stabilizes the negatively charged intermediate (the Meisenheimer complex) formed during the nucleophilic attack, thereby lowering the activation energy for the substitution to occur. Common nucleophiles that can displace the fluorine atom include amines, alkoxides, and thiolates. For example, reactions of similar fluoro-aromatic compounds with amines like pyrrolidine (B122466) proceed efficiently. researchgate.net

Table 3: Nucleophilic Aromatic Substitution of Fluorine in Activated Aromatic Systems

| Substrate | Nucleophile | Solvent | Product |

|---|---|---|---|

| 4-Fluoronitrobenzene | Polyvinylamine | Water | Functionalized Polyvinylamine researchgate.net |

| 1-Fluoro-2-nitrobenzene | Amidines | Not specified | N-Aryl-amidines researchgate.net |

| Methyl-4-fluoro-3-nitrobenzoate | Benzyl Amine | Not specified | Methyl-4-(benzylamino)-3-nitrobenzoate chegg.com |

This table provides examples of nucleophilic aromatic substitution reactions on fluoro-aromatic compounds, illustrating the potential reactivity of the fluoro substituent in this compound.

Reactivity with Various Nucleophiles (e.g., Amines, Thiols)

The primary reaction pathway for this compound is the nucleophilic aromatic substitution (SNAr) reaction. The benzene ring is rendered electron-deficient by the strong electron-withdrawing effects of the nitro group (-NO₂) and, to a lesser extent, the ethyl ester group (-COOEt). This electron deficiency, or "activation," facilitates the attack of nucleophiles.

The fluorine atom at the C-2 position is the most common site for substitution. Common nucleophiles such as primary and secondary amines (R-NH₂ or R₂NH) and thiols (R-SH) readily displace the fluoride (B91410) ion. For instance, reaction with an amine leads to the formation of a 2-(alkylamino)-4-nitrobenzoate derivative. Similarly, thiols, typically in the presence of a base to form the more nucleophilic thiolate anion (RS⁻), react to yield 2-(alkylthio)-4-nitrobenzoates.

These reactions proceed via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. In the second, typically rapid step, the fluoride ion is eliminated as the leaving group, and the aromaticity of the ring is restored.

| Nucleophile | Reagent Example | Product Type |

| Primary Amine | n-Butylamine | Ethyl 2-(butylamino)-4-nitrobenzoate |

| Secondary Amine | Pyrrolidine | Ethyl 2-(pyrrolidin-1-yl)-4-nitrobenzoate |

| Thiol/Thiolate | Sodium thiophenoxide | Ethyl 2-(phenylthio)-4-nitrobenzoate |

Influence of Electronic and Steric Factors on Substitution Rates

The rate of the SNAr reaction is significantly influenced by both electronic and steric factors.

Electronic Factors: The presence of strong electron-withdrawing groups is crucial for activating the aromatic ring towards nucleophilic attack. In this compound, the nitro group is para to the fluorine leaving group, and the ester group is ortho. Both groups effectively withdraw electron density from the ring by induction and resonance, stabilizing the negatively charged Meisenheimer complex formed during the reaction. The nitro group's para position allows for direct delocalization of the negative charge onto its oxygen atoms, providing powerful stabilization and accelerating the reaction rate.

Steric Factors: Steric hindrance can affect the rate of nucleophilic attack. The ethyl ester group at the C-2 position, adjacent to the site of substitution, can create steric congestion. Bulky nucleophiles may approach the reaction center more slowly than smaller ones, leading to a decrease in the reaction rate. For example, the reaction rate with a sterically hindered secondary amine like diisopropylamine (B44863) would be expected to be significantly lower than with a less hindered one like pyrrolidine. researchgate.net Similarly, steric hindrance from the nucleophile itself plays a role; for instance, the reaction with n-butylamine is generally faster than with the bulkier t-butylamine.

Hydrolytic Stability and Ester Cleavage Reactions

The ethyl ester group of this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield 2-fluoro-4-nitrobenzoic acid and ethanol. This transformation can be catalyzed by either acid or base. The stability of the ester is dependent on the pH of the solution; it is generally stable under neutral conditions but will hydrolyze under acidic or, more rapidly, under basic conditions. semanticscholar.orgemerginginvestigators.org

Acid-Catalyzed Hydrolysis Mechanisms

Under acidic conditions, the hydrolysis of the ester proceeds via a reversible mechanism. The reaction begins with the protonation of the carbonyl oxygen by an acid catalyst (e.g., H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. Water attacks the carbonyl carbon to form a tetrahedral intermediate. Following a proton transfer, the ethoxy group (-OCH₂CH₃) is eliminated as ethanol, a neutral leaving group. A final deprotonation step regenerates the acid catalyst and yields the carboxylic acid product. Because the reaction is reversible, an excess of water is typically used to drive the equilibrium towards the hydrolysis products.

Base-Mediated Hydrolysis Kinetics

Base-mediated hydrolysis, also known as saponification, is an irreversible process that is generally faster than acid-catalyzed hydrolysis. The reaction involves the direct nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the electrophilic carbonyl carbon of the ester. This attack forms a tetrahedral intermediate. The intermediate then collapses, expelling the ethoxide ion (⁻OCH₂CH₃) as the leaving group. In the final step, the highly basic ethoxide ion deprotonates the newly formed carboxylic acid, resulting in a carboxylate salt and ethanol.

The kinetics of this reaction are typically second-order, being first-order in both the ester and the hydroxide ion. The rate is significantly influenced by the electronic nature of the substituents on the aromatic ring. The electron-withdrawing nitro and fluoro groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Consequently, the rate of base-mediated hydrolysis for this compound is expected to be faster than that of unsubstituted ethyl benzoate (B1203000). nih.govchemicaljournals.com

| Factor | Influence on Base-Mediated Hydrolysis Rate | Rationale |

| Nitro Group (-NO₂) | Increases Rate | Strong electron-withdrawing group, increases the electrophilicity of the carbonyl carbon. |

| Fluoro Group (-F) | Increases Rate | Electronegative atom, withdraws electron density via induction, enhancing carbonyl electrophilicity. |

| Temperature | Increases Rate | Provides more kinetic energy for molecules to overcome the activation energy barrier. |

| Hydroxide Conc. | Increases Rate | As a reactant, a higher concentration leads to more frequent collisions with the ester. |

Chemo- and Regioselectivity in Multi-Substituted Benzoate Reactivity

The reactivity of this compound is governed by principles of chemoselectivity and regioselectivity.

Chemoselectivity refers to the preferential reaction of one functional group over another. In this molecule, the two primary sites for reaction are the aromatic ring (at the C-F bond) and the ester carbonyl group. The choice of reagent and conditions determines the chemoselectivity. Strong nucleophiles, particularly softer nucleophiles like amines and thiols, will preferentially attack the aromatic ring via the SNAr pathway. In contrast, aqueous base (like NaOH) at elevated temperatures will favor hydrolysis of the ester group. It is therefore possible to selectively target one functional group in the presence of the other by carefully choosing the reaction conditions.

Regioselectivity determines which position on a molecule will react when multiple positions are available. For SNAr reactions, the substitution occurs exclusively at the C-2 position, displacing the fluorine atom. This high regioselectivity is because the fluorine is a good leaving group and its position is activated by both the ortho-ester and the para-nitro groups. These groups are ideally positioned to stabilize the intermediate Meisenheimer complex through resonance and induction. Attack at other positions would not benefit from this dual stabilization and is therefore not observed.

Mechanistic Investigations of Key Transformations of this compound Remain Largely Undocumented in Publicly Available Research

Detailed mechanistic investigations into the key chemical transformations of this compound are not extensively available in the current body of scientific literature. While the structural features of this compound—a fluorine atom activated by ortho and para electron-withdrawing groups (a nitro group and an ester group, respectively)—strongly suggest a high propensity for nucleophilic aromatic substitution (SNAr) reactions, specific experimental and computational studies elucidating the precise mechanisms, kinetics, and thermodynamics of such transformations are not readily found in published research.

The general mechanism for SNAr reactions is well-established and involves a two-step process. The initial step is the rate-determining nucleophilic attack on the carbon atom bearing the leaving group (in this case, fluorine). This attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The presence of the electron-withdrawing nitro and ethoxycarbonyl groups at the ortho and para positions is crucial for stabilizing this intermediate by delocalizing the negative charge. In the second, typically faster step, the leaving group is expelled, and the aromaticity of the ring is restored.

For this compound, the fluorine atom is an excellent leaving group for SNAr reactions due to its high electronegativity, which polarizes the C-F bond and makes the carbon atom more electrophilic and susceptible to nucleophilic attack. However, without specific studies on this particular substrate, any discussion of reaction rates, the influence of different nucleophiles, solvent effects, or potential catalytic effects would be purely speculative.

Similarly, mechanistic insights into other potential transformations, such as the reduction of the nitro group to an amine or hydrolysis of the ester functionality, for this specific molecule are not detailed in the available literature. While general mechanisms for these transformations on analogous aromatic compounds are well-understood, the interplay of the specific substituents on this compound could introduce nuances that would require dedicated investigation.

Due to the absence of specific research data, a data table summarizing kinetic parameters, computational modeling results, or spectroscopic data for the reaction intermediates of this compound cannot be provided at this time. Further experimental and theoretical studies are necessary to fully characterize the mechanistic pathways of this compound's key transformations.

Spectroscopic and Advanced Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful analytical method that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For ethyl 2-fluoro-4-nitrobenzoate, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, offers a comprehensive understanding of its molecular framework.

Proton (¹H) NMR Studies of Aromatic and Aliphatic Protons

The ¹H NMR spectrum of this compound provides crucial information about the arrangement of protons in both the aromatic and aliphatic regions of the molecule. The ethyl group gives rise to two distinct signals: a triplet corresponding to the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a characteristic pattern due to spin-spin coupling.

In the aromatic region, the protons on the benzene (B151609) ring exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The electron-withdrawing nature of the nitro group and the fluorine atom significantly influences the chemical shifts of these aromatic protons, typically causing them to resonate at lower fields (higher ppm values). The precise chemical shifts and coupling constants (J values) are instrumental in confirming the substitution pattern on the benzene ring. For comparison, in the ¹H NMR spectrum of the related compound ethyl 4-nitrobenzoate (B1230335), the aromatic protons appear as two doublets, while in ethyl benzoate (B1203000), the aromatic protons show more complex multiplets. rsc.orgnih.gov

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH₃ (ethyl) | ~1.4 | Triplet |

| CH₂ (ethyl) | ~4.4 | Quartet |

Note: The predicted values are based on the analysis of similar compounds and general principles of NMR spectroscopy.

Carbon-13 (¹³C) NMR Analysis of Carbon Frameworks

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. The carbonyl carbon of the ester group is typically found at the downfield end of the spectrum, usually in the range of 160-170 ppm. The carbons of the ethyl group, the methyl and methylene carbons, resonate at higher fields (lower ppm values).

The aromatic carbons exhibit signals in the intermediate region of the spectrum. The chemical shifts of these carbons are influenced by the attached substituents. The carbon atom directly bonded to the fluorine atom will show a characteristic splitting in the proton-decoupled ¹³C NMR spectrum due to carbon-fluorine coupling. The presence of the electron-withdrawing nitro and fluoro groups generally leads to a downfield shift for the attached and nearby carbons. For instance, in ethyl 4-nitrobenzoate, the carbon bearing the nitro group is significantly deshielded. nih.gov

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (ester) | ~164 |

| Aromatic C-F | ~160 (doublet) |

| Aromatic C-NO₂ | ~150 |

| Other Aromatic C | 115 - 135 |

| CH₂ (ethyl) | ~62 |

Note: The predicted values are based on the analysis of similar compounds and general principles of NMR spectroscopy.

Fluorine-19 (¹⁹F) NMR for Fluorine Environments

¹⁹F NMR spectroscopy is a highly sensitive technique specifically used to study fluorine-containing compounds. researchgate.net The chemical shift of the fluorine atom in this compound is highly dependent on its electronic environment within the aromatic ring. The presence of the ortho-ester and para-nitro groups will influence the shielding of the fluorine nucleus, resulting in a characteristic chemical shift. This technique is particularly valuable for confirming the presence and position of the fluorine substituent on the benzene ring. The chemical shifts in ¹⁹F NMR are typically referenced against a standard such as trichlorofluoromethane (B166822) (CFCl₃). researchgate.net The electronegativity of the surrounding groups plays a significant role, with electron-withdrawing groups generally causing a downfield shift. researchgate.net

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques provide further structural detail by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): A homonuclear correlation experiment that reveals proton-proton couplings. pressbooks.pubresearchgate.net In the case of this compound, a COSY spectrum would show a cross-peak between the methyl and methylene protons of the ethyl group, confirming their connectivity. It would also help to unravel the coupling network between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and directly attached carbons. pressbooks.pubnih.gov An HSQC spectrum of this compound would show cross-peaks connecting the methyl protons to the methyl carbon and the methylene protons to the methylene carbon. It would also correlate each aromatic proton with its directly bonded carbon atom, aiding in the definitive assignment of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two or three bonds. nih.gov For this compound, an HMBC spectrum could show correlations from the methylene protons of the ethyl group to the carbonyl carbon of the ester. It would also be instrumental in confirming the substitution pattern on the aromatic ring by showing correlations between aromatic protons and neighboring carbons.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Analysis of Carbonyl Stretching Frequencies

The IR spectrum of this compound is characterized by several key absorption bands that correspond to the various functional groups present. The most prominent of these is the carbonyl (C=O) stretching vibration of the ester group. The position of this band is sensitive to the electronic effects of the substituents on the aromatic ring.

For ethyl 4-nitrobenzoate, the carbonyl stretching frequency is observed at approximately 1712.26 cm⁻¹. nih.gov The presence of the electron-withdrawing nitro group tends to increase the C=O bond order and shift the stretching frequency to a higher wavenumber compared to unsubstituted ethyl benzoate. Conversely, the fluorine atom at the ortho position in this compound is also electron-withdrawing and would be expected to further influence the carbonyl stretching frequency. The exact position of the C=O stretch provides valuable information about the electronic environment of the ester functional group. In addition to the carbonyl stretch, the IR spectrum will also show characteristic absorption bands for the C-O stretching of the ester, the N-O stretching of the nitro group, and the C-F stretching, as well as aromatic C-H and C=C stretching vibrations.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| C=O (ester) | Stretching | 1710 - 1730 |

| C-O (ester) | Stretching | 1200 - 1300 |

| NO₂ (nitro) | Asymmetric Stretching | 1500 - 1550 |

| NO₂ (nitro) | Symmetric Stretching | 1330 - 1370 |

| C-F (aromatic) | Stretching | 1100 - 1250 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Aromatic C-H | Stretching | 3000 - 3100 |

Note: The expected ranges are based on general IR correlation tables and data from similar compounds.

Characterization of Nitro Group Vibrations

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the characteristic vibrational modes of functional groups within a molecule. For this compound, the vibrations of the nitro (NO₂) group are particularly prominent and diagnostic. Aromatic nitro compounds typically exhibit two strong and distinct stretching vibrations for the N-O bonds.

The asymmetric stretching vibration of the NO₂ group is consistently observed in the region of 1550-1500 cm⁻¹. This high-frequency, high-intensity band is a hallmark of the nitro functionality. Complementing this is the symmetric stretching vibration, which appears at a lower frequency, generally in the 1390-1330 cm⁻¹ range. The significant intensity of these bands is attributed to the large change in dipole moment associated with the N-O bond stretching.

While a specific spectrum for this compound is not detailed in the available literature, data from the closely related compound, ethyl 4-nitrobenzoate, provides a valuable reference. In the Fourier-transform infrared (FTIR) spectrum of ethyl 4-nitrobenzoate, these characteristic nitro group absorptions are clearly visible, confirming the expected vibrational behavior. nih.gov In addition to the stretching modes, a scissoring (in-plane bending) vibration of the O-N-O group can be observed, typically around 890-835 cm⁻¹, though it is of medium intensity. The presence of the electron-withdrawing fluorine atom and the ester group on the benzene ring in this compound is expected to subtly influence the exact frequencies of these nitro group vibrations due to electronic effects on the aromatic system.

Table 1: Typical Infrared Absorption Frequencies for Aromatic Nitro Groups

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

| Asymmetric N-O Stretch | 1550 - 1500 | Strong |

| Symmetric N-O Stretch | 1390 - 1330 | Strong |

| O-N-O Scissoring | 890 - 835 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns upon ionization. The molecular formula of this compound is C₉H₈FNO₄, corresponding to a molecular weight of approximately 213.16 g/mol . photochemcad.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 213. The fragmentation of this molecular ion is influenced by the presence of the ester and nitro functional groups, as well as the aromatic ring. Common fragmentation pathways for esters include the loss of the alkoxy group (-OC₂H₅, 45 Da) or the entire ester group (-COOC₂H₅, 73 Da). For aromatic nitro compounds, characteristic losses include NO₂ (46 Da) and NO (30 Da).

Analysis of the mass spectrum of the related ethyl 4-nitrobenzoate (molecular weight 195.17 g/mol ) reveals a prominent molecular ion peak at m/z 195. uc.edu Key fragments are observed at m/z 150 (loss of -OC₂H₅), m/z 122 (loss of -COOC₂H₅), and m/z 104 (further fragmentation). uc.edu It is anticipated that this compound would exhibit analogous fragmentation patterns, with the masses of the fragments shifted by the presence of the fluorine atom.

Gas Chromatography-Mass Spectrometry (GC/MS) Applications

Gas chromatography-mass spectrometry (GC/MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is highly suitable for the analysis of volatile and thermally stable compounds like this compound. In a GC/MS analysis, a sample mixture is first separated based on the components' boiling points and interactions with the stationary phase of the GC column. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, yielding a characteristic mass spectrum.

For a sample containing this compound, GC/MS would provide both the retention time, a characteristic of the compound under specific chromatographic conditions, and its mass spectrum. This dual information allows for highly confident identification and quantification. The technique is invaluable for monitoring reaction progress, assessing product purity, and identifying byproducts in the synthesis of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule from its exact mass. The calculated exact mass of this compound (C₉H₈FNO₄) is 213.0437. photochemcad.com

HRMS analysis of this compound would be expected to yield a measured mass that is very close to this theoretical value. This high degree of accuracy is crucial for unambiguously confirming the molecular formula of the synthesized compound, distinguishing it from other potential isomers or compounds with the same nominal mass.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. The chromophores present in this compound, namely the nitro-substituted benzene ring, give rise to characteristic absorption bands.

Absorption Characteristics of Nitroaromatic Chromophores

The UV-Vis spectrum of nitroaromatic compounds is typically characterized by two main types of electronic transitions: π → π* and n → π* transitions. stackexchange.com

The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are generally of high intensity (large molar absorptivity, ε) and for nitrobenzene (B124822), occur at shorter wavelengths, often around 250-280 nm. nih.gov This band is often referred to as the B-band and is associated with a charge-transfer character from the benzene ring to the nitro group. acs.org

The n → π* transitions involve the excitation of a non-bonding electron (from the oxygen atoms of the nitro group) to a π* antibonding orbital. These transitions are symmetry-forbidden and thus have a much lower intensity (low molar absorptivity). They occur at longer wavelengths, typically in the 300-350 nm region. nih.gov

For this compound, the presence of the ester and fluoro substituents will influence the precise wavelength and intensity of these absorption bands due to their electronic effects on the aromatic system.

Solvatochromic Effects in Polar Media

Solvatochromism refers to the shift in the position of a UV-Vis absorption band upon changing the polarity of the solvent. This phenomenon arises from differential solvation of the ground and excited electronic states of the solute molecule.

For nitroaromatic compounds like nitrobenzene, the π → π* transition often exhibits a bathochromic shift (red shift, to longer wavelengths) with increasing solvent polarity. acs.orgvlabs.ac.in This is because the excited state, which has a greater charge-transfer character, is more stabilized by polar solvents than the ground state. For example, the B-band of nitrobenzene shifts from 252 nm in hexane (B92381) to about 266 nm in water. acs.org

Conversely, the n → π* transition typically shows a hypsochromic shift (blue shift, to shorter wavelengths) in more polar or hydrogen-bonding solvents. This is because the non-bonding electrons of the ground state are stabilized by interaction with polar solvent molecules (e.g., through hydrogen bonding), which increases the energy gap for the transition.

Therefore, when analyzing this compound in different solvents, it is expected that the high-intensity π → π* band will shift to longer wavelengths in more polar media like ethanol (B145695) or water, compared to non-polar media like hexane.

Table 2: Expected Solvatochromic Shifts for this compound

| Transition | Effect of Increasing Solvent Polarity | Reason |

| π → π | Bathochromic Shift (Red Shift) | Greater stabilization of the more polar excited state. |

| n → π | Hypsochromic Shift (Blue Shift) | Stabilization of the ground state non-bonding electrons. |

X-ray Diffraction Studies for Solid-State Structural Analysis

As of the current scientific literature, no publically available single-crystal X-ray diffraction studies have been reported for this compound. Consequently, detailed experimental data on its crystal structure and packing are not available. The following subsections outline the types of analyses that would be performed if such data were accessible.

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by various intermolecular interactions. These non-covalent forces, although weaker than covalent bonds, play a critical role in determining the stability and physical properties of the crystalline material.

In the absence of an experimental crystal structure for this compound, a definitive analysis of its intermolecular interactions is not possible. Hypothetically, the molecule possesses several functional groups capable of participating in such interactions. The fluorine atom, the nitro group, and the ester moiety could all act as hydrogen bond acceptors, interacting with weak C-H donors from neighboring molecules. Additionally, π-π stacking interactions between the aromatic rings could further stabilize the crystal structure. A detailed investigation would quantify the geometry and strength of these potential interactions.

The conformation of a molecule describes the spatial arrangement of its atoms, which can be influenced by the surrounding environment. In the solid state, a molecule's conformation is often locked into a low-energy state that is influenced by the crystal packing forces.

For this compound, a key conformational feature would be the dihedral angle between the plane of the benzene ring and the plane of the ethyl ester group. This orientation would be determined by a balance between electronic effects and steric hindrance from the ortho-substituted fluorine atom and the nitro group. Without experimental crystallographic data, the preferred solid-state conformation of this compound remains undetermined.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, providing a graphical representation of close contacts with neighboring molecules.

Theoretical and Computational Chemistry Studies

Electronic Structure Analysis

The arrangement of substituents on the benzene (B151609) ring of ethyl 2-fluoro-4-nitrobenzoate—a fluorine atom and a nitro group—creates a unique electronic environment that dictates its chemical behavior. The electron-withdrawing nature of both the nitro group and the fluorine atom, combined with the ester group, significantly influences the electron density distribution across the molecule.

Quantum Chemical Calculations of Electron Density Distribution

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are instrumental in elucidating the electron density distribution within a molecule. For substituted nitrobenzenes, these calculations typically reveal a significant polarization of the aromatic ring. The powerful electron-withdrawing nitro group, through both inductive and resonance effects, substantially decreases electron density on the benzene ring, particularly at the ortho and para positions relative to its point of attachment. The fluorine atom, also an electron-withdrawing group due to its high electronegativity, further contributes to this effect, albeit to a lesser extent than the nitro group. The ester group also acts as an electron-withdrawing entity. This cumulative effect results in a highly electron-deficient aromatic system in this compound.

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping provides a visual representation of the charge distribution on the surface of a molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For nitroaromatic compounds, MESP maps typically show negative potential (often colored red or yellow) around the oxygen atoms of the nitro group, highlighting these as sites susceptible to electrophilic attack. Conversely, the aromatic ring and the hydrogen atoms generally exhibit positive potential (colored blue), indicating their electrophilic character. In this compound, the presence of the fluorine and nitro groups would be expected to create a pronounced positive electrostatic potential over the benzene ring, making it susceptible to nucleophilic aromatic substitution reactions. The most positive regions are likely to be located on the carbon atoms of the ring, reflecting their electron deficiency.

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. For nitroaromatic compounds, the energy of the LUMO is significantly lowered by the presence of the electron-withdrawing nitro group. This low-lying LUMO makes these compounds good electron acceptors and thus susceptible to nucleophilic attack. The HOMO, which is primarily located on the aromatic ring, would have its energy lowered by the electron-withdrawing substituents, making the molecule less susceptible to electrophilic attack.

The energy gap between the HOMO and LUMO is an important indicator of chemical reactivity and stability. A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, the strong electron-withdrawing groups would lead to a relatively small HOMO-LUMO gap, suggesting a chemically reactive molecule.

Table 1: Expected Frontier Molecular Orbital Characteristics of this compound

| Molecular Orbital | Expected Energy Level | Primary Location | Implication for Reactivity |

| HOMO | Low | Aromatic Ring | Low reactivity towards electrophiles |

| LUMO | Low | Aromatic Ring and Nitro Group | High reactivity towards nucleophiles |

| HOMO-LUMO Gap | Small | - | High overall chemical reactivity |

This table is based on general principles of FMO theory applied to substituted nitroaromatics, as specific computational data for this compound was not available in the searched literature.

Structure-Reactivity Relationship (SAR) Investigations

Structure-Reactivity Relationship (SAR) studies aim to correlate the chemical structure of a molecule with its reactivity. For substituted aromatic compounds, these relationships are often quantified using empirical parameters and computational models.

Hammett Equation and Substituent Constant Analysis

The Hammett equation is a widely used tool in physical organic chemistry to quantify the effect of substituents on the reactivity of aromatic compounds. wikipedia.org It relates the rate or equilibrium constant of a reaction to the electronic properties of the substituents through the substituent constant (σ) and the reaction constant (ρ). wikipedia.org

For this compound, both the fluorine and nitro groups are electron-withdrawing and have positive Hammett sigma constants. The nitro group, particularly in the para position, is one of the strongest electron-withdrawing groups with a large positive σp value. The fluorine atom in the ortho position also contributes to the electron withdrawal, although its effect is more complex due to a combination of inductive and resonance effects. The cumulative effect of these substituents would result in a significant increase in the reactivity of the ester group towards nucleophilic attack, such as in hydrolysis reactions, compared to unsubstituted ethyl benzoate (B1203000).

Table 2: Hammett Substituent Constants (σ) for Relevant Groups

| Substituent | Position | σ Value | Electronic Effect |

| -NO₂ | para | +0.78 | Strongly electron-withdrawing |

| -F | ortho | +0.24 | Electron-withdrawing |

| -COOEt | - | - | Reference group |

Note: The σ value for the ortho-fluoro group can vary. The provided value is a representative example.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. For nitroaromatic compounds, QSAR studies have often been employed to predict their toxicity. nih.gov These models typically use a variety of molecular descriptors, including electronic, steric, and hydrophobic parameters.

While no specific QSAR models for this compound were found, general QSAR studies on nitroaromatic compounds indicate that their toxicity is often correlated with their electrophilicity and their ability to be reduced. nih.gov The presence of the electron-withdrawing fluoro and nitro groups in this compound would increase its electrophilicity, suggesting it may exhibit significant biological activity or toxicity. Descriptors such as the LUMO energy, which reflects the ease of accepting an electron, are often important parameters in QSAR models for this class of compounds.

Reaction Mechanism Elucidation via Computational Methods

A review of published scientific literature indicates that specific computational studies detailing the reaction mechanisms for the synthesis or transformation of this compound have not been extensively reported. However, the principles of computational reaction mechanism elucidation are well-established and would be applicable. Such studies typically employ quantum mechanical methods, like Density Functional Theory (DFT), to model the reaction at an atomic level.

In a typical computational study, the characterization of transition states is a primary objective. For a reaction involving this compound, such as its synthesis via Fischer esterification of 2-fluoro-4-nitrobenzoic acid or a nucleophilic aromatic substitution reaction, researchers would use computational methods to locate the transition state structure on the potential energy surface. This involves identifying a first-order saddle point, which is a maximum in energy along the reaction coordinate but a minimum in all other degrees of freedom. The energetic barrier (activation energy) calculated from the difference in energy between the reactants and the transition state is a key determinant of the reaction rate.

Following the identification of reactants, products, and transition states, reaction coordinate mapping (also known as Intrinsic Reaction Coordinate, IRC, calculations) would be performed. This analysis constructs the minimum energy path connecting these points, confirming that a specific transition state indeed links the desired reactants and products. This mapping provides a detailed, step-by-step visualization of the bond-breaking and bond-forming processes, revealing the precise sequence of electronic and geometric changes that occur as the molecule transforms.

Molecular Docking Simulations in Biological Target Research

As of this writing, specific molecular docking studies featuring this compound as a ligand have not been reported in peer-reviewed literature. Nitroaromatic compounds are frequently investigated for their potential biological activities, and molecular docking is a principal computational technique used to predict how a small molecule like this compound might interact with a biological target, such as a protein or enzyme.

Molecular docking simulations would begin by placing the three-dimensional structure of this compound into the binding site of a target protein. An algorithm then samples a vast number of possible conformations and orientations of the ligand within the site. The primary output is a set of predicted binding poses, which detail the specific intermolecular interactions—such as hydrogen bonds, halogen bonds (involving the fluorine atom), and π-π stacking (with the nitro-substituted benzene ring)—that stabilize the ligand-protein complex. These predictions can generate hypotheses about the molecule's mechanism of action.

For each predicted binding pose, a scoring function is used to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol) or an inhibitory constant (Ki). This score provides a quantitative prediction of the strength of the ligand-protein interaction. By comparing the binding affinity of this compound to that of known inhibitors or substrates of the target protein, researchers can prioritize it for further experimental testing in drug discovery and development pipelines.

Spectroscopic Property Predictions and Correlations with Experimental Data

The prediction of spectroscopic properties is a mature area of computational chemistry that allows for the validation of molecular structures and the interpretation of experimental spectra. Quantum chemical methods, particularly DFT, are widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts with a high degree of accuracy. nih.govacs.org

The standard methodology involves several steps:

Geometry Optimization: The three-dimensional structure of this compound is optimized to find its lowest energy conformation.

Magnetic Shielding Calculation: Using the optimized geometry, methods like the Gauge-Including Atomic Orbital (GIAO) are employed to calculate the isotropic magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C). nih.govresearchgate.net

Chemical Shift Prediction: The calculated shielding constants (σ) are converted to chemical shifts (δ) by referencing them against the shielding constant of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory (δ = σ_ref - σ_calc).

Correlation and Scaling: To correct for systematic errors inherent in the theoretical model, a linear correlation is often performed between the computationally predicted chemical shifts and the experimentally measured values for a set of related molecules. researchgate.netresearchgate.net This yields a scaling equation (δ_scaled = m * δ_calc + c) that significantly improves the accuracy of the predictions. nih.gov

Experimental ¹H NMR data for this compound is available from various chemical suppliers. chemicalbook.com A computational study would aim to reproduce these experimental values. The table below illustrates how a correlation between hypothetical DFT-predicted ¹H NMR chemical shifts and known experimental ranges would be presented.

| Proton Assignment | Experimental Chemical Shift (δ, ppm) Range | Hypothetical Predicted Chemical Shift (δ, ppm) | Deviation (ppm) |

|---|---|---|---|

| -CH2- (Ethyl) | 4.40 - 4.50 (quartet) | 4.45 | N/A |

| -CH3 (Ethyl) | 1.35 - 1.45 (triplet) | 1.41 | N/A |

| Aromatic H (position 6) | 8.15 - 8.25 (t) | 8.20 | N/A |

| Aromatic H (position 5) | 8.00 - 8.10 (dd) | 8.05 | N/A |

| Aromatic H (position 3) | 7.90 - 8.00 (dd) | 7.95 | N/A |

Note: The "Hypothetical Predicted Chemical Shift" values are for illustrative purposes to demonstrate the format of a comparative analysis and are not derived from a published computational study.

A strong correlation between the predicted and experimental data would validate the computational model and confirm the structural assignment of the compound. Such validated models can then be used to predict the spectra of related, novel compounds with high confidence.

Advanced Research Applications in Chemical Sciences

Applications in Medicinal Chemistry and Drug Discovery Research

Ethyl 2-fluoro-4-nitrobenzoate is a valued building block in the synthesis of complex organic molecules for pharmaceutical research. Its specific arrangement of functional groups—an ethyl ester, a fluorine atom, and a nitro group on a benzene (B151609) ring—offers versatile reaction possibilities for medicinal chemists.

Intermediate in Pharmaceutical Compound Synthesis

The primary role of this compound in drug discovery is as a key intermediate. nbinno.com Nitro benzoic acid derivatives, in general, serve as convenient starting materials for creating a variety of biologically active heterocyclic compounds. nih.gov

The structure of this compound is particularly suited for developing targeted therapies. For instance, a closely related intermediate, 2-fluoro-4-nitrobenzonitrile (B1302158), is utilized in the synthesis of irreversible tyrosine kinase inhibitors for treating diseases like cancer. google.com Similarly, the core structure is integral to creating small molecule inhibitors of c-Met, a tyrosine kinase receptor implicated in cancer progression. researchgate.net The synthesis of Ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate, a key intermediate for c-Met inhibitors, highlights the utility of the 2-fluoro-4-nitrophenyl moiety derived from precursors like this compound. researchgate.net

The chemical reactivity of this compound facilitates its use in the development of a wide range of bioactive molecules. Nitro benzoic acid intermediates are recognized as foundational materials for synthesizing heterocyclic structures such as benzimidazoles and benzoxazoles, which are known for their biological activities. nih.gov The compound is a fundamental component in the synthesis of various pharmaceutical compounds, enabling the creation of new drug candidates. nbinno.com

Investigation of Biological Activity and Structure-Activity Relationships (SAR)

While this compound itself is not typically the final active compound, the molecules derived from it are subjects of intense biological investigation. The fluorine and nitro groups are critical for modulating the electronic properties and binding interactions of the final molecules, which is a central aspect of structure-activity relationship (SAR) studies.

Benzofuran (B130515) scaffolds, which can be synthesized from precursors related to this compound, are a significant class of compounds with potent anticancer properties. nih.govresearchgate.net Research has shown that the introduction of halogen atoms (like fluorine) and other substituents onto the benzofuran ring system can significantly enhance cytotoxic activity against various cancer cell lines. nih.govmdpi.com For example, studies on different benzofuran derivatives have demonstrated promising inhibitory effects against cancer cell lines such as A549 (lung), HeLa (cervical), HepG2 (liver), and MCF-7 (breast). nih.govmdpi.com The nitro group, a key feature of the parent intermediate, has also been shown to boost anticancer activity in related structures. nih.gov The mechanism of action for some of these derivatives involves inducing cell cycle arrest and apoptosis in cancer cells. nih.gov

Table 1: Anticancer Activity of Selected Benzofuran Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀ (μM) | Reference Drug | IC₅₀ (μM) of Ref. |

| Derivative 16b | A549 | 1.48 | Staurosporine | 1.52 |

| Derivative 12 | SiHa | 1.10 | Combretastatin (CA-4) | 1.76 |

| Derivative 12 | HeLa | 1.06 | Combretastatin (CA-4) | 1.86 |

| Derivative 32a-c | HePG2 | 8.49–16.72 | Doxorubicin | 4.17–8.87 |

| Derivative 32a-c | HeLa | 6.55–13.14 | Doxorubicin | 4.17–8.87 |

| Derivative 32a-c | MCF-7 | 4.0–8.99 | Doxorubicin | 4.17–8.87 |

This table presents a selection of research findings on benzofuran derivatives to illustrate their potential. The compounds listed are structurally related to molecules that can be synthesized from nitroaromatic precursors. Data sourced from nih.gov.

The nitroaromatic group present in this compound is a well-established pharmacophore for antimicrobial and antiparasitic activity. encyclopedia.pubnih.gov Nitroaromatic compounds are effective against a range of anaerobic bacteria and parasites, including those responsible for tuberculosis, Chagas disease, and leishmaniasis. nih.gov

The mechanism of action requires the reductive bioactivation of the nitro group by nitroreductase enzymes within the target organism. nih.gov This reduction process generates toxic intermediates, such as nitroso and superoxide (B77818) species, which can then covalently bind to DNA, leading to cellular damage and death of the microorganism. encyclopedia.pub The position of the nitro group on the aromatic ring can significantly influence the compound's antibacterial efficacy. encyclopedia.pub This strategy of leveraging the nitro group has led to the development of important drugs and continues to be a focus in the search for new treatments for neglected tropical diseases. nih.gov

Design of New Therapeutic Agents and Precursors

This compound is a key building block in the synthesis of more complex molecules with potential therapeutic applications. While not typically an active pharmaceutical ingredient itself, its structural motifs are found in various developmental and approved drugs. The presence of the fluoro and nitro groups on the benzene ring allows for sequential and site-selective chemical modifications, making it a valuable precursor in medicinal chemistry.

Research in this area has demonstrated the importance of the 2-fluoro-4-nitro-substituted phenyl ring in the development of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. nih.goved.ac.uk Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. ed.ac.uk The core structure provided by intermediates like this compound can be elaborated through a series of synthetic steps to produce potent and selective inhibitors of specific kinases. For example, the related compound 2-fluoro-4-nitrobenzonitrile is a known intermediate for tyrosine kinase inhibitors used in the treatment of diseases such as cancer. google.com

The general synthetic strategy involves the reduction of the nitro group to an amine, which can then be further functionalized. The fluorine atom can also be displaced through nucleophilic aromatic substitution, providing another handle for molecular diversification. These transformations allow for the construction of complex heterocyclic systems that are often the core pharmacophores of kinase inhibitors.

Table 1: Key Reactions in the Elaboration of this compound for Therapeutic Agents

| Reaction Type | Reagents and Conditions | Purpose in Synthesis |

| Nitro Group Reduction | SnCl₂, HCl or H₂, Pd/C | Conversion of the nitro group to a primary amine, a key functional group for further derivatization. |

| Nucleophilic Aromatic Substitution | Various nucleophiles (e.g., amines, thiols) | Displacement of the fluorine atom to introduce new substituents and build molecular complexity. |

| Amide Coupling | Carboxylic acids, coupling agents (e.g., DCC, EDC) | Formation of amide bonds, a common linkage in many drug molecules. |

| Cyclization Reactions | Various, depending on the desired heterocycle | Construction of the core heterocyclic scaffold of the target therapeutic agent. |

Applications in Materials Science Research

The unique electronic and photophysical properties of nitroaromatic compounds make them attractive for applications in materials science. This compound can serve as a monomer or a precursor to monomers for the synthesis of advanced polymers and as a component in the development of UV-sensitive materials.

While specific examples of polymers derived directly from this compound are not extensively documented in publicly available literature, the functionalities present in the molecule are conducive to polymerization reactions. The nitro group can be reduced to an amine, and the ester can be hydrolyzed to a carboxylic acid. These resulting amino and carboxylic acid functionalities can then be used in step-growth polymerization to form polyamides or polyesters. The presence of the fluorine atom can enhance the thermal stability, chemical resistance, and other desirable properties of the resulting polymers.

The general approach would involve the synthesis of a difunctional monomer from this compound, which can then be polymerized with a suitable co-monomer. For instance, the corresponding diamine could be reacted with a diacid chloride to form a polyamide.

Nitroaromatic compounds are known for their photolabile properties, meaning they can undergo chemical changes upon exposure to ultraviolet (UV) light. nih.gov This characteristic is of interest in the development of photoresists, phototriggers, and other UV-sensitive materials. The nitro group can absorb UV radiation, leading to the cleavage of chemical bonds or the initiation of photochemical reactions. nih.gov

The direct photolysis of nitroaromatic compounds in aqueous solutions has been shown to proceed through various intermediates, indicating a rich photochemistry. nih.gov In the context of materials science, incorporating a moiety like 2-fluoro-4-nitrobenzoyl into a polymer backbone or as a pendant group could impart UV-sensitivity to the material. This could be utilized in applications such as photolithography, where the solubility of a polymer film is altered in response to UV exposure, allowing for the creation of patterned surfaces.

Applications in Industrial Chemistry Research

In the broader field of industrial chemistry, this compound is a valuable intermediate for the synthesis of a range of specialty chemicals, including dyes, pigments, and other fine chemicals.

Aromatic nitro compounds are foundational in the synthesis of many synthetic dyes and pigments. britannica.com The nitro group can be readily converted to an amino group, which is a key component of many chromophores (the part of a molecule responsible for its color). The resulting aromatic amine can then be diazotized and coupled with other aromatic compounds to produce a wide array of azo dyes, which are a major class of commercial colorants. britannica.com

The presence of the fluorine atom in the 2-position can influence the final color and properties of the dye, such as its lightfastness and chemical stability. The specific shade and intensity of the color can be fine-tuned by the choice of the coupling partner and other substituents on the aromatic rings.

Beyond specific applications in therapeutics, materials, and dyes, this compound serves as a versatile starting material for the production of a variety of specialty chemicals. Its reactivity allows for its conversion into a range of other functionalized benzene derivatives. For example, the reduction of the nitro group and subsequent reactions of the resulting amine can lead to the synthesis of various substituted anilines, which have broad applications in the chemical industry.

The ester functionality can also be manipulated. Hydrolysis provides the corresponding carboxylic acid, 2-fluoro-4-nitrobenzoic acid, which is itself a valuable intermediate. google.comchemicalbook.comchemicalbook.com Alternatively, transesterification can be used to produce other esters with different properties. This flexibility makes this compound a useful building block for the synthesis of a diverse range of target molecules with specific industrial applications.

Comparative Studies with Structurally Analogous Compounds

Systematic Analysis of Substituent Effects on Reactivity and Electronic Properties

The presence and position of the fluoro and nitro groups on the benzene (B151609) ring of ethyl benzoate (B1203000) dramatically alter its electronic properties and chemical reactivity.

The fluoro and nitro groups are strongly electron-withdrawing, which has a profound impact on the reactivity of the aromatic ring and the ethyl ester group.

Reactivity of the Aromatic Ring : In contrast to the unsubstituted ethyl benzoate, the benzene ring in Ethyl 2-fluoro-4-nitrobenzoate is significantly deactivated towards electrophilic aromatic substitution. libretexts.org The powerful electron-withdrawing nature of the nitro group (–NO₂) and the fluoro group (–F) substantially decreases the electron density of the aromatic ring. Conversely, this electronic environment makes the ring highly susceptible to nucleophilic aromatic substitution (SNAᵣ), a cornerstone of its synthetic utility. The positioning of the nitro group para to the fluorine atom further activates the fluorine as a leaving group for SNAᵣ reactions.

Reactivity of the Ester Group : The electron-withdrawing substituents also influence the reactivity of the ester functional group. For instance, studies on analogous compounds show that ethyl p-nitrobenzoate undergoes saponification (hydrolysis of the ester) more rapidly than ethyl benzoate. pearson.com This increased rate is attributed to the nitro group's ability to stabilize the negatively charged intermediate formed during the reaction. A similar effect would be expected for this compound, where both the fluoro and nitro groups contribute to this stabilization, enhancing the reactivity of the ester carbonyl group toward nucleophiles.

A summary of the expected reactivity compared to non-substituted ethyl benzoate is presented in Table 1.

Table 1: Comparison of Reactivity

| Compound | Electrophilic Aromatic Substitution | Nucleophilic Aromatic Substitution (SNAᵣ) | Saponification Rate |

|---|---|---|---|

| Ethyl Benzoate | Normal reactivity | Not activated | Baseline |

| Ethyl 4-nitrobenzoate (B1230335) | Deactivated | Activated | Faster than ethyl benzoate pearson.com |

For example, the crystal structure of Ethyl 4-fluoro-3-nitrobenzoate has been determined, revealing that intermolecular C—H⋯O interactions link the molecules into dimers. nih.gov This type of structural information is crucial for understanding the solid-state properties of these compounds.

While detailed comparative reactivity studies are not extensively documented in the provided results, the electronic effects of the substituents in different positions can be inferred. The degree of activation for nucleophilic aromatic substitution and the specific site of substitution will vary depending on whether the nitro group is ortho or para to the fluorine leaving group. For instance, in this compound, the para-nitro group provides strong activation for substitution of the fluorine atom. In Ethyl 4-fluoro-3-nitrobenzoate, the nitro group is meta to the fluorine, which would result in weaker activation for SNAᵣ compared to the ortho or para arrangement.

Physical and chemical properties for this compound and its positional isomers are listed in Table 2.

Table 2: Properties of Ethyl Fluoro-nitrobenzoate Isomers

| Property | This compound | Ethyl 4-fluoro-3-nitrobenzoate | Ethyl 2-fluoro-5-nitrobenzoate | Ethyl 5-fluoro-2-nitrobenzoate (B8730344) |

|---|---|---|---|---|

| Molecular Formula | C₉H₈FNO₄ nih.gov | C₉H₈FNO₄ nih.gov | C₉H₈FNO₄ nih.gov | C₉H₈FNO₄ |

| Molecular Weight | 213.16 g/mol nih.gov | 213.16 g/mol nih.gov | 213.16 g/mol nih.gov | 213.16 g/mol |

| CAS Number | 363-32-6 nih.gov | 367-80-6 nih.gov | 367-79-3 nih.gov | 364-51-2 |

| Boiling Point | 326.2±32.0 °C chemsrc.com | Not specified | Not specified | 296.3°C |

| Density | 1.3±0.1 g/cm³ chemsrc.com | Not specified | Not specified | 1.333 g/cm³ |

Comparative Biological Activity Assessments of Related Analogs

Derivatives of nitro- and fluoro-substituted benzoic acids are explored for various biological activities, largely due to the influence of these functional groups on molecular interactions. nih.gov Studies on benzoic acid derivatives have shown that the type and position of substituents are critical for their antibacterial effects. nih.gov

For example, a comparative study on Ethyl 5-fluoro-2-nitrobenzoate and its analogs showed varying levels of antimicrobial and anticancer activity, highlighting that the position of the fluoro group significantly impacts the biological outcome. In one case, Ethyl 5-fluoro-2-nitrobenzoate was reported to have high antimicrobial and moderate anticancer activity, while its isomer Ethyl 2-fluoro-5-nitrobenzoate showed moderate antimicrobial and low anticancer activity.

Furthermore, research into the metabolism of fluorinated benzoates by anaerobic bacteria like Syntrophus aciditrophicus has shown that different isomers are processed differently. nih.govnih.gov For instance, the bacterium could reductively dehalogenate 3-fluorobenzoate, while 4-fluorobenzoate (B1226621) was largely unmetabolized, and 2-fluorobenzoate (B1215865) showed some dehalogenation. nih.gov This demonstrates that the position of the fluorine atom is a key determinant for recognition and transformation by bacterial enzymes.

Fluorinated compounds, including derivatives of fluorobenzoic acid, are common in pharmaceuticals and are investigated for their antibacterial potential. nih.gov The strong electronegativity of the fluorine atom can influence how the molecule binds to biological targets. nih.gov

Methodological Comparisons in Synthesis and Characterization Across Analogs

The synthesis of this compound and its isomers typically follows one of two main strategies:

Esterification of the corresponding benzoic acid : This is a common method where the pre-functionalized 4-fluoro-3-nitrobenzoic acid, for example, is reacted with ethanol (B145695) in the presence of an acid catalyst like sulfuric acid to form Ethyl 4-fluoro-3-nitrobenzoate. nih.govprepchem.com

Nitration of a fluorinated precursor : An alternative route involves the nitration of a fluorinated ethyl benzoate. For instance, the synthesis of Ethyl 5-fluoro-2-nitrobenzoate typically involves the nitration of ethyl 5-fluorobenzoate using a mixture of nitric and sulfuric acids.

The choice of synthetic route depends on the availability of starting materials and the desired isomeric purity.

Characterization of these analogs relies on a standard set of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) : ¹H and ¹⁹F NMR are used to confirm the structure, particularly the positions of the substituents on the aromatic ring.

Infrared (IR) Spectroscopy : This technique is used to verify the presence of key functional groups, such as the ester carbonyl (C=O) stretch at approximately 1720 cm⁻¹ and the nitro group (NO₂) stretches around 1520 cm⁻¹.

Mass Spectrometry (MS) : MS is used to confirm the molecular weight of the compound.

X-ray Crystallography : For solid compounds, single-crystal X-ray diffraction can determine the precise three-dimensional structure, as was done for Ethyl 4-fluoro-3-nitrobenzoate. nih.gov

These methods are consistently applied across the different isomers to ensure their identity and purity. nih.gov

Compound List

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Ethyl benzoate |

| Ethyl 4-nitrobenzoate |

| Ethyl 2-fluorobenzoate |

| Ethyl 4-fluoro-3-nitrobenzoate |

| Ethyl 2-fluoro-5-nitrobenzoate |

| Ethyl 5-fluoro-2-nitrobenzoate |

| 4-fluoro-3-nitrobenzoic acid |

| Ethanol |

| Sulfuric acid |

| Nitric acid |

| 3-fluorobenzoate |

| 2-fluorobenzoate |

| 4-fluorobenzoate |

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes with Enhanced Sustainability

The current synthesis of Ethyl 2-fluoro-4-nitrobenzoate and its precursors often relies on traditional methods that may involve harsh reagents and generate significant waste. chemicalbook.com For instance, the synthesis of the precursor 2-fluoro-4-nitrobenzoic acid can involve oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide. chemicalbook.com The esterification step itself, while common, traditionally uses strong acids like sulfuric acid. nih.gov Future research is increasingly focused on aligning synthetic methodologies with the principles of green chemistry. chemistryjournals.net

Key areas for development include:

Alternative Energy Sources: Research into microwave-assisted and ultrasound-assisted synthesis, which has proven effective for related compounds like ethyl 4-nitrobenzoate (B1230335), could significantly reduce reaction times and energy consumption. scirp.orgresearchgate.net

Green Catalysts: The exploration of solid acid catalysts, such as natural zeolites, presents a recyclable and more environmentally benign alternative to corrosive mineral acids like H₂SO₄. scirp.orgresearchgate.net